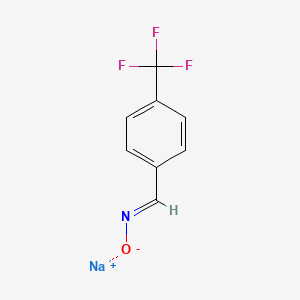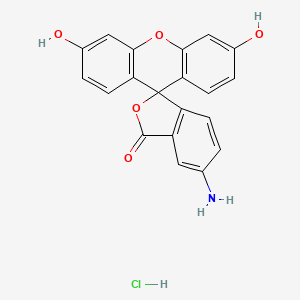
Fluoresceinamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoresceinamine hydrochloride is a fluorescent dye widely used in various scientific fields. It is known for its ability to react with primary amines to form highly fluorescent products, making it a valuable tool in biochemical assays and imaging techniques.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoresceinamine hydrochloride can be synthesized through the reaction of fluorescein with ammonia or primary amines under acidic conditions. The reaction typically involves dissolving fluorescein in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then adding the amine reagent. The mixture is stirred at room temperature until the reaction is complete, and the product is isolated by precipitation or chromatography.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and purification systems. The process is optimized for high yield and purity, often involving multiple steps of crystallization and filtration to ensure the final product meets stringent quality standards.
Analyse Des Réactions Chimiques
Types of Reactions
Fluoresceinamine hydrochloride primarily undergoes substitution reactions with primary amines. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
The most common reagents used in reactions with this compound are primary amines, which react under mild acidic conditions. Other reagents include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Major Products Formed
The major products formed from reactions with this compound are fluorescent derivatives, which are used in various analytical and diagnostic applications. These products exhibit strong fluorescence, making them ideal for use in imaging and detection techniques.
Applications De Recherche Scientifique
Fluoresceinamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting primary amines and peptides.
Biology: Employed in cell labeling and tracking studies, as well as in the detection of biomolecules.
Medicine: Utilized in diagnostic imaging, particularly in ophthalmology for angiography and in the detection of corneal injuries.
Industry: Applied in the development of fluorescent dyes and markers for various industrial processes.
Mécanisme D'action
The mechanism of action of fluoresceinamine hydrochloride involves its reaction with primary amines to form a fluorescent product. This reaction is highly specific and occurs rapidly under mild conditions. The fluorescent product can then be detected using fluorescence spectroscopy, providing a sensitive and accurate means of quantifying amines and peptides.
Comparaison Avec Des Composés Similaires
Fluoresceinamine hydrochloride is unique in its high fluorescence intensity and specificity for primary amines. Similar compounds include:
Fluorescein: A widely used fluorescent dye with similar properties but less specificity for primary amines.
Dansyl chloride: Another fluorescent reagent used for labeling amines, but with different spectral properties.
Naphthalene-2,3-dicarboxaldehyde (NDA): A reagent that reacts with amines to form fluorescent products, but with different excitation and emission wavelengths.
This compound stands out due to its high sensitivity and rapid reaction kinetics, making it a preferred choice for many analytical applications.
Propriétés
Formule moléculaire |
C20H14ClNO5 |
|---|---|
Poids moléculaire |
383.8 g/mol |
Nom IUPAC |
6-amino-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one;hydrochloride |
InChI |
InChI=1S/C20H13NO5.ClH/c21-10-1-4-14-13(7-10)19(24)26-20(14)15-5-2-11(22)8-17(15)25-18-9-12(23)3-6-16(18)20;/h1-9,22-23H,21H2;1H |
Clé InChI |
JXYVAORZOSVYTP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1N)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




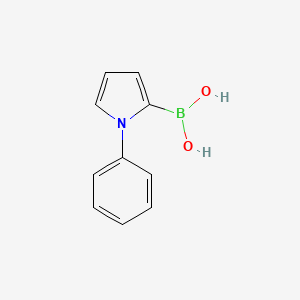
![[(3R,5S)-3-[(Z)-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13407920.png)
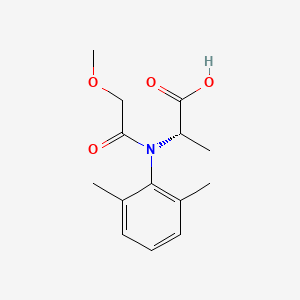
![cyano(3-phenoxyphenyl)methyl (2S)-2-[4-(difluoromethoxy)phenyl]-3-methylbutanoate](/img/structure/B13407927.png)
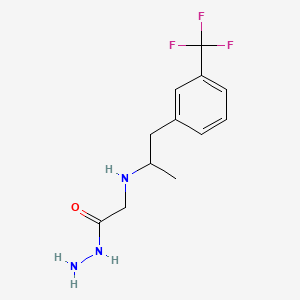
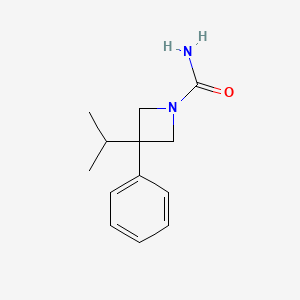
![2-[4-[3-[5,5-Dioxo-2-(trifluoromethyl)phenothiazin-10-yl]propyl]-1,4-dioxidopiperazine-1,4-diium-1-yl]ethanol](/img/structure/B13407934.png)
![Dicyclohexylazanium;[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenyl] phosphate](/img/structure/B13407950.png)
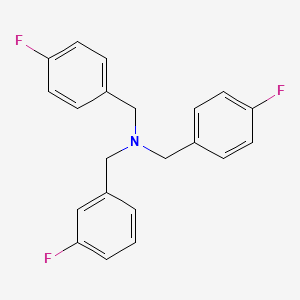
![(3aR,5aR,9aS)-3a,6,6-trimethyl-4,5,5a,7,8,9,9a,9b-octahydro-1H-benzo[e][1]benzofuran-2-one](/img/structure/B13407959.png)

